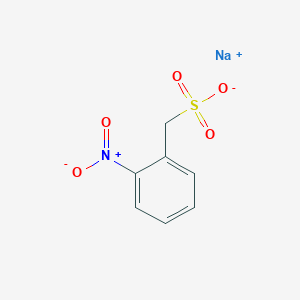

Sodium (2-nitrophenyl)methanesulfonate

Description

Contextualization within Organosulfonate Chemistry

Organosulfonates are a class of organic compounds characterized by the presence of a sulfonate group (-SO₃⁻) attached to a carbon atom of an organic residue. These compounds are appreciated for their versatility and are employed in a wide array of chemical applications. ucl.ac.uk Their properties can be finely tuned by modifying the organic substituent, which in the case of Sodium (2-nitrophenyl)methanesulfonate is a 2-nitrophenylmethyl group.

The sulfonate group is the conjugate base of a strong sulfonic acid, which makes it an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com This property is a cornerstone of their utility in organic synthesis, enabling the facile conversion of alcohols into a variety of other functional groups. nih.gov The reactivity of the sulfonate leaving group can be influenced by the electronic nature of the organic substituent. In this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to influence the reactivity of the methanesulfonate (B1217627) group, potentially making it a more effective leaving group.

Organosulfonates also find applications as catalysts, particularly when functionalized and supported on solid matrices like mesostructured materials. nih.gov The sulfonic acid groups can act as strong Brønsted acid sites, catalyzing a variety of organic transformations. nih.gov While this compound in its salt form is not a direct catalyst, its corresponding acid, (2-nitrophenyl)methanesulfonic acid, would be a strong acid with potential catalytic applications.

The table below provides a summary of the key features of organosulfonates, providing a framework for understanding the chemical context of this compound.

| Feature | Description | Relevance to this compound |

| Functional Group | R-SO₃⁻ | The compound contains a methanesulfonate (-CH₂SO₃⁻) group. |

| Leaving Group Ability | Excellent, due to the stability of the sulfonate anion. youtube.com | A primary area of potential application in organic synthesis. |

| Acidity of Parent Acid | Sulfonic acids are strong acids. | (2-nitrophenyl)methanesulfonic acid is expected to be a strong acid. |

| Solubility | Sodium salts of organosulfonates are typically water-soluble. | Expected to be soluble in polar solvents. |

| Tunability | Properties can be modified by changing the organic (R) group. | The 2-nitrophenyl group introduces specific electronic and steric properties. |

Scope of Academic Inquiry for Complex Systems

The unique combination of a nitroaromatic system and a methanesulfonate group in this compound opens up several avenues for academic inquiry, particularly in the synthesis of complex molecules and the development of novel functional materials.

Synthetic Applications:

A primary area of investigation for a compound like this compound would be its use as an alkylating agent in nucleophilic substitution reactions. The methanesulfonate is a well-established good leaving group, and its departure would be facilitated by the electron-withdrawing nature of the 2-nitrophenyl group. nih.gov Researchers could explore its reactivity with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to synthesize a variety of complex organic molecules. The steric hindrance from the ortho-nitro group could also be studied to understand its influence on reaction rates and selectivity.

Furthermore, the nitro group itself is a versatile functional group that can be transformed into other functionalities. d-nb.info For instance, it can be reduced to an amino group, which can then participate in a myriad of further reactions, such as amide bond formation or the construction of heterocyclic systems. The presence of both the sulfonate and the nitro group allows for sequential or orthogonal synthetic strategies.

Catalysis and Materials Science:

The parent acid, (2-nitrophenyl)methanesulfonic acid, could be investigated as a strong acid catalyst in various organic transformations. Its potential to be supported on solid materials, such as polymers or silica, could lead to the development of heterogeneous catalysts that are easily separable and recyclable. nih.gov The nitro group could also serve as a handle for further functionalization of these catalytic materials. mdpi.com

In the realm of materials science, the aromatic and polar nature of this compound could be exploited in the design of new materials. For example, it could be a component in the synthesis of ionic liquids or functional polymers with specific electronic or optical properties. The nitroaromatic moiety is known to participate in charge-transfer interactions, which could be a design element in the creation of novel electronic materials.

The following table outlines potential research directions for this compound in the context of advanced chemical research.

| Research Area | Potential Application/Study | Rationale |

| Organic Synthesis | Alkylating agent for the introduction of the 2-nitrobenzyl group. | The methanesulfonate is an excellent leaving group. youtube.com |

| Precursor for the synthesis of complex nitrogen-containing molecules. | The nitro group can be readily converted to other functional groups. d-nb.info | |

| Catalysis | Precursor to a strong Brønsted acid catalyst. | Sulfonic acids are known to be effective catalysts for various reactions. nih.gov |

| Materials Science | Component in the synthesis of functional polymers or ionic liquids. | The combination of aromatic, nitro, and sulfonate groups offers unique properties. |

| Mechanistic Studies | Investigation of the influence of the ortho-nitro group on reactivity. | Understanding the interplay of electronic and steric effects. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2-nitrophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S.Na/c9-8(10)7-4-2-1-3-6(7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCHOTMODLHFQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Process Optimization

Mechanistic Pathways of Formation

The formation of Sodium (2-nitrophenyl)methanesulfonate is predicated on the introduction of a methanesulfonate (B1217627) group to a nitroaromatic precursor. The specific regiochemistry and reaction efficiency are highly dependent on the chosen synthetic method and reaction conditions.

The synthesis of aryl sulfonic acids and their derivatives frequently employs chlorosulfonic acid as a potent sulfonating agent. In the context of producing (2-nitrophenyl)methanesulfonic acid, the precursor to the sodium salt, the reaction would involve the electrophilic aromatic substitution of 2-nitrotoluene (B74249). The mechanism proceeds through the attack of the electron-rich aromatic ring on the electrophilic sulfur trioxide, which can be generated from chlorosulfonic acid.

The substituents on the aromatic ring, namely the nitro (-NO₂) group and the methyl (-CH₃) group, exert a significant directing influence on the position of the incoming sulfonyl group. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In the case of 2-nitrotoluene, the preferred position for electrophilic attack is complex. However, related sulfonations of nitrotoluenes indicate that specific isomers can be favored under controlled conditions. For instance, the sulfonation of 4-nitrotoluene (B166481) with oleum (B3057394) at 60°C yields 4-nitrotoluene-2-sulfonic acid. chemicalbook.com Similarly, the chlorosulfonation of toluene (B28343) itself can favor the ortho product. stackexchange.com This preference is attributed to the electronic effects of the substituents and potential kinetic versus thermodynamic control of the reaction. stackexchange.com The subsequent neutralization of the resulting (2-nitrophenyl)methanesulfonic acid with a sodium base, such as sodium hydroxide (B78521), yields the target sodium salt.

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the use of hazardous auxiliary substances. jddhs.comresearchgate.net Such reactions, often facilitated by grinding or milling (mechanochemistry), can lead to higher efficiency and unique product outcomes compared to solution-based methods. researchgate.net While specific solvent-free protocols for the synthesis of this compound are not widely documented in the provided literature, the principles can be applied.

A potential solvent-free approach could involve the direct reaction of solid 2-nitrotoluene with a solid sulfonating agent under mechanical activation. Another avenue is the use of one of the reactants as the reaction medium, such as in the sulfonation of molten p-nitrotoluene with gaseous sulfur trioxide. google.com The development of solvent-free methods for this specific compound remains an area for further research, with the goal of minimizing the environmental footprint associated with traditional solvent-heavy processes. jddhs.com

Purification and Isolation Techniques for Research Applications

Achieving high purity of this compound is critical for its use in research and as a chemical intermediate. The purification strategy is tailored to the physical properties of the compound and the nature of the impurities generated during synthesis.

Following the sulfonation reaction, the crude product mixture typically contains the desired sulfonic acid along with unreacted starting materials and byproducts. An optimized aqueous workup is a crucial step for purification. This process generally involves the following stages:

Quenching: The reaction mixture is carefully added to water or an aqueous base to neutralize the excess sulfonating agent and the sulfonic acid product.

Neutralization and Salt Formation: The pH of the aqueous solution is adjusted with a sodium base, such as sodium hydroxide or sodium carbonate, to convert the sulfonic acid into its more water-soluble sodium salt. chemicalbook.com This is a common strategy, as seen in the preparation of related compounds like sodium methanesulfonate. chemicalbook.com

Phase Separation/Extraction: If organic impurities are present, a phase separation can be performed. The aqueous phase containing the sodium salt can be washed with an organic solvent to remove non-polar impurities.

Crystallization: The purified sodium salt can then be isolated from the aqueous solution by crystallization, often induced by cooling or by the addition of a co-solvent that reduces its solubility. The resulting crystals are then collected by filtration.

The table below outlines typical conditions for the aqueous workup of related sulfonate salts, which can be adapted for this compound.

| Step | Reagent/Condition | Purpose |

| Neutralization | Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Converts sulfonic acid to its sodium salt |

| Temperature | Maintained at elevated temperatures (e.g., 90°C) during hydrolysis | Can facilitate the removal of certain impurities |

| Extraction | Diethyl ether or other suitable organic solvent | Removal of unreacted starting materials and non-polar byproducts |

| Isolation | Crystallization from the aqueous phase | To obtain the final product in high purity |

This interactive table summarizes the general steps and conditions for the purification of sulfonate salts through aqueous workup.

Vacuum distillation is a technique used to purify compounds that are thermally unstable or have high boiling points. It is most applicable to liquids. While this compound is a solid salt and therefore not suitable for purification by distillation, its precursor, (2-nitrophenyl)methanesulfonyl chloride, could potentially be purified using this method before its conversion to the sodium salt. The chlorosulfonation of toluene, for example, yields ortho and para isomers of toluenesulfonyl chloride, which can be separated by distillation. stackexchange.com This suggests that if the synthesis of this compound proceeds via a sulfonyl chloride intermediate, vacuum distillation could be a viable strategy for refining that intermediate, thereby ensuring the high purity of the final salt product.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. psu.edujetir.org The application of these principles to the synthesis of this compound can lead to significant improvements in sustainability.

The twelve principles of green chemistry, developed by Anastas and Warner, offer a guide for this optimization. psu.edu Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts. psu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. psu.edu

Use of Less Hazardous Chemical Syntheses: Employing reagents and reaction pathways that are less toxic to humans and the environment. jddhs.com For example, moving away from highly corrosive reagents like chlorosulfonic acid towards catalytic alternatives.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. psu.edujetir.org

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to increase reaction efficiency and reduce waste. jetir.orgcmu.edu The development of solid acid catalysts or other heterogeneous catalysts could offer a greener alternative to traditional sulfonating agents.

The table below illustrates how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Optimize reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Select reactions that incorporate the maximum number of atoms from reactants into the product. |

| Safer Solvents and Auxiliaries | Investigate solvent-free reaction conditions or replace volatile organic solvents with water or other benign alternatives. jddhs.com |

| Catalysis | Explore the use of recyclable solid acid catalysts to replace stoichiometric sulfonating agents like oleum or chlorosulfonic acid. researchgate.netcmu.edu |

| Reduce Derivatives | Design a synthetic route that avoids the need for protecting groups or intermediate modification steps. psu.edu |

This interactive table demonstrates the application of key green chemistry principles to the synthesis of this compound.

By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable, aligning with the broader goals of modern chemical manufacturing.

Energy Efficiency and Waste Stream Minimization in Manufacturing

Optimizing the manufacturing process for this compound is crucial for reducing energy consumption and minimizing waste, leading to lower production costs and improved environmental performance. Key strategies focus on advanced reactor technology, precise process control, and efficient energy and material recovery.

Process Intensification and Reactor Design: The choice of sulfonation technology significantly impacts efficiency. Modern sulfonation plants increasingly favor continuous processes over batch methods due to higher productivity and better process control. ask.com

Falling Film Reactors (FFR): The use of continuous FFRs for sulfonation with gaseous sulfur trioxide (SO₃) is a major advancement. asiachmical.com This method offers a high surface area-to-volume ratio, enabling excellent heat and mass transfer. asiachmical.com The result is a rapid and highly efficient reaction with minimal byproduct formation compared to older methods using oleum. ask.comasiachmical.com

Microchannel Reactors: An emerging technology, microchannel reactors, further intensifies the process by using channels with microscopic dimensions. This dramatically improves mass transfer rates and allows for precise temperature control, potentially increasing yield and reducing energy input. asiachmical.com

Waste and Energy Reduction Strategies: Several techniques can be integrated into the manufacturing process to minimize waste streams and recover energy.

Gaseous SO₃ Sulfonation: Using gaseous sulfur trioxide diluted with dry air instead of oleum is a cornerstone of modern, low-waste sulfonation. chemithon.com This approach eliminates the large volumes of spent sulfuric acid generated by oleum-based processes, which is a significant environmental and economic liability. ask.com

Exhaust Gas Recycling: In processes that generate SO₃ on-site by burning sulfur, the exhaust gas from the electrostatic precipitator can be recycled back into the main process air. This technique can reduce the final volume of discharged gas by up to 96% and lower the consumption of caustic soda used for scrubbing. njweixian.com

Optimized Process Parameters: Precise control over reaction parameters is vital. Segmented temperature control within the reactor can inhibit the formation of unwanted byproducts like sulfones. asiachmical.com Similarly, maintaining an optimal mole ratio of reactants prevents over-sulfonation and improves product quality. asiachmical.comchemithon.com

The table below outlines key optimization strategies and their impact on energy efficiency and waste reduction.

| Optimization Strategy | Description | Impact on Efficiency and Waste Reduction | Reference |

| Continuous Falling Film Reactors | Utilizes a thin film of liquid reactant flowing down the walls of tubes, reacting with gaseous SO₃. | Enhances heat and mass transfer, increases throughput, reduces reaction time and byproducts. | asiachmical.comasiachmical.com |

| Gaseous SO₃ Sulfonation | Employs diluted sulfur trioxide gas as the sulfonating agent instead of oleum. | Virtually eliminates spent sulfuric acid waste stream, improving process sustainability. | ask.comchemithon.com |

| Waste Heat Recovery | Captures exothermic heat from the reactor and other process units (e.g., sulfur furnace). | Reduces external energy input for heating and cooling; can lower energy costs by 10-15%. | asiachmical.comasiachmical.comnjweixian.com |

| Exhaust Gas Circulation | Recycles treated exhaust gas from the SO₃ generation process back to the inlet. | Drastically reduces atmospheric emissions (by up to 96%) and consumption of scrubbing agents. | njweixian.com |

| Precise Process Control | Implements advanced monitoring and control of temperature, pressure, and reactant ratios. | Minimizes byproduct formation (e.g., sulfones), improves product yield and quality, saves raw materials. | asiachmical.comchemithon.com |

By integrating these advanced methodologies, the manufacturing of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process.

Elucidation of Reaction Mechanisms and Transformative Chemistry

Mechanistic Characterization of Core Reactivity

The fundamental reactivity of Sodium (2-nitrophenyl)methanesulfonate can be understood through the lens of several key reaction types that target its distinct functional groups.

Nucleophilic Substitution Reactions at the Sulfonate Center

While the sulfonate group is generally a good leaving group, in the context of a highly electron-deficient aromatic ring, the primary site of nucleophilic attack is often the aromatic ring itself, leading to ipso-substitution where the sulfonate group is displaced. This is particularly pronounced in analogs such as 2,4-dinitrobenzene sulfonic acid. In these reactions, the sulfonic acid group acts as the leaving group. This transformation proceeds through a Meisenheimer adduct, which is stabilized by the electron-withdrawing nitro groups. acs.org The presence of the ortho-nitro group in this compound is expected to similarly activate the ipso-position for nucleophilic attack.

A study on the ipso-nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with various active methylene (B1212753) compounds demonstrates the feasibility of displacing the sulfonic acid group to form new carbon-carbon bonds. The reaction proceeds in good to excellent yields without the need for a transition-metal catalyst. acs.org

Table 1: Ipso-Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds acs.org

| Active Methylene Compound | Product Yield (%) |

| Diethyl malonate | 85 |

| Dimethyl malonate | 88 |

| Ethyl acetoacetate | 78 |

| Acetylacetone | 75 |

| Malononitrile | 92 |

| Nitromethane | 70 |

This table illustrates the synthetic utility of displacing a sulfonic acid group from a highly activated aromatic ring, a reaction pathway analogous to what would be expected for this compound under similar conditions.

Reductive Pathways of the Aromatic Nitro Group

The aromatic nitro group is readily susceptible to reduction, a transformation that is fundamental in organic synthesis. A variety of reducing agents can be employed to convert the nitro group into an amino group, which can then serve as a handle for further functionalization. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation typically involves the use of catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com These methods are generally efficient and produce the corresponding aniline (B41778) in high yields.

Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com For instance, the use of tin(II) chloride (SnCl₂) provides a mild method for this transformation, often compatible with other reducible functional groups. commonorganicchemistry.com Sodium hydrosulfite has also been reported as a suitable reagent for the reduction of aromatic nitro groups, particularly on solid supports. sciencemadness.org

While specific studies on the reduction of this compound are not widely available, these general methods are expected to be applicable for the conversion of its nitro group to the corresponding amine, 2-aminophenylmethanesulfonate. The choice of reagent would depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Oxidative Transformations of the Sulfonate Moiety

The sulfonate group is generally considered to be chemically robust and resistant to oxidation. The sulfur atom in a sulfonate is in its highest oxidation state (+6), making it inert to further oxidation under typical conditions. Research on the oxidation of organosulfur compounds tends to focus on the oxidation of thiols and sulfones to sulfonic acids, rather than the oxidation of the sulfonate group itself. nsf.govacs.orgwikipedia.org

Studies on the oxidation kinetics of alkyl sulfonates by potent oxidants like the sulfate (B86663) radical (SO₄•⁻) indicate that the sulfonate group has a strong deactivating effect on the rest of the molecule towards oxidation. acs.org This suggests that the sulfonate moiety in this compound would likely remain intact during oxidative reactions targeting other parts of the molecule. There is limited information available in the scientific literature regarding the direct oxidative transformation of the sulfonate group in aromatic compounds under typical laboratory conditions.

Advanced Mechanistic Investigations

More in-depth studies have focused on the nuanced aspects of the reactivity of nitro-substituted benzenesulfonates, including the cleavage of the carbon-sulfur bond and the influence of substituents on reaction outcomes.

Studies on Carbon-Sulfur Bond Cleavage in Nitrobenzenesulfonates

An interesting and somewhat unusual reaction pathway for nitrobenzenesulfonates is the cleavage of the carbon-sulfur (C-S) bond during nucleophilic substitution reactions. Research by Baum et al. on the reactions of nitrobenzenesulfonate esters with mercaptide anions revealed that C-S bond rupture can occur, competing with the more typical C-O bond cleavage of the ester. cdnsciencepub.com

Two primary mechanisms were considered for this C-S bond cleavage: a radical anion intermediate formed via single electron transfer (SET), and a nucleophilic aromatic substitution (SₙAr) pathway. Through experimental results and molecular orbital computations, the study concluded that nucleophilic aromatic substitution, proceeding through a Meisenheimer complex, is the more likely mechanism for the observed C-S bond rupture. cdnsciencepub.com The introduction of a nitro group onto the phenyl ring appears to favor the nucleophilic aromatic substitution pathway. cdnsciencepub.com

This finding is significant as it demonstrates that the sulfonate group can be displaced directly from the aromatic ring by a nucleophile, a reaction highly relevant to the chemistry of this compound. The low bond dissociation energy of the C–S bond compared to the C–O bond also contributes to the feasibility of this cleavage. nih.gov

Role of Substituent Effects on Reaction Selectivity and Kinetics

The position of the nitro group on the aromatic ring plays a critical role in determining the reactivity and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions. The nitro group is a strong electron-withdrawing group, and its ability to stabilize the negatively charged Meisenheimer intermediate is key to activating the ring for nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.com

This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orglibretexts.org In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. In contrast, a meta-nitro group does not provide this resonance stabilization, and as a result, meta-isomers are significantly less reactive towards nucleophilic aromatic substitution. libretexts.org

In the case of this compound, the ortho-nitro group strongly activates the aromatic ring for nucleophilic attack at the carbon atom bearing the methanesulfonate (B1217627) group (the ipso-carbon). This activation is a result of the direct resonance stabilization of the intermediate formed upon nucleophilic addition. Kinetic studies on related systems, such as the reaction of 2-nitrothiazole (B159308) with nucleophiles, support a two-step SₙAr mechanism. rsc.org The rate of these reactions is highly dependent on the ability of the substituents to stabilize the anionic intermediate. nih.govwikipedia.org Therefore, the ortho-nitro substituent in this compound is predicted to lead to significantly faster reaction rates for nucleophilic aromatic substitution compared to its meta- or unsubstituted counterparts.

Enzyme-Catalyzed Hydrolysis of Sulfonate Esters

The enzymatic hydrolysis of sulfonate esters, while less extensively studied than that of their sulfate and phosphate (B84403) counterparts, is a critical area of research for understanding biological sulfur metabolism and the evolution of enzyme function. The hydrolysis of a sulfonate ester can proceed through two distinct mechanistic pathways: cleavage of the sulfur-oxygen (S-O) bond or cleavage of the carbon-oxygen (C-O) bond.

S-O Bond Cleavage: Most known sulfatases that act on aryl sulfate esters operate via S-O bond cleavage. A key feature of many of these enzymes, particularly arylsulfatases, is the presence of a unique post-translationally modified residue in their active site: Cα-formylglycine (fGly). nih.gov This aldehyde-containing residue is essential for catalysis. In its resting state within the enzyme, the fGly is hydrated to a geminal diol (fGly-diol). nih.govnih.gov The proposed catalytic mechanism involves one of the hydroxyl groups of this fGly-diol acting as the nucleophile, attacking the sulfur atom of the sulfonate ester. This leads to a transesterification, forming a covalent enzyme-sulfate intermediate and releasing the alcohol or phenol (B47542) leaving group. The second hydroxyl group of the fGly-diol then facilitates the elimination of the sulfate, regenerating the aldehyde form of fGly. nih.gov

A notable example of an enzyme capable of hydrolyzing sulfonate esters through direct S-O cleavage is a phosphonate (B1237965) monoester hydrolase (PMH) from Burkholderia caryophilli (BcPMH). acs.orgnih.gov This enzyme exhibits remarkable catalytic promiscuity, and it is the only known natural enzyme to catalyze the hydrolysis of xenobiotic sulfonate monoesters via this S-O cleavage pathway. acs.orgpnas.org

C-O Bond Cleavage: In contrast, the hydrolysis of alkyl sulfates, especially secondary alkyl sulfates, often proceeds via nucleophilic attack at the carbon atom adjacent to the bridging oxygen, resulting in C-O bond scission. nih.gov This mechanism has been observed in secondary alkylsulfatases from detergent-degrading microorganisms. Studies using isotopically labeled water (H₂¹⁸O) confirmed that the ¹⁸O atom is incorporated into the alcohol product, definitively proving C-O bond cleavage. This pathway results in an inversion of configuration at the chiral carbon center. nih.gov

The choice between S-O and C-O cleavage is influenced by the substrate's structure. For aryl sulfonates, like (2-nitrophenyl)methanesulfonate, resonance effects on the aromatic ring would typically favor nucleophilic attack at the sulfur center, making the S-O cleavage pathway more likely in an enzymatic context. acs.org

Comparative Mechanistic Studies with Phosphate and Sulfate Monoesters

The study of enzymes that can hydrolyze not only their native substrates but also promiscuously act on structurally similar molecules, such as sulfonate, phosphate, and sulfate esters, provides invaluable insights into the principles of enzyme catalysis, specificity, and evolution. The alkaline phosphatase (AP) superfamily is a prime example, containing members that, despite having highly similar active site structures, are specialized for different substrates while often retaining the ability to process others. nih.govnih.govnih.gov

Catalytic Promiscuity and Proficiency: Many phosphatases exhibit promiscuous sulfatase activity, and some sulfatases can hydrolyze phosphate esters. nih.govsquarespace.comlu.se For instance, E. coli alkaline phosphatase, while being a highly proficient phosphomonoesterase, also catalyzes the hydrolysis of p-nitrophenyl sulfate (pNPS) with a significant rate enhancement of approximately 10⁹ over the uncatalyzed reaction. squarespace.com Conversely, the Pseudomonas aeruginosa arylsulfatase (PAS), a specialized sulfatase, demonstrates remarkable promiscuous activity towards p-nitrophenyl phosphate (pNPP), with a catalytic proficiency ((kcat/KM)/kuncat) comparable to that of some native phosphatases. usu.edu

A particularly versatile enzyme is the phosphonate monoester hydrolase from B. caryophilli (BcPMH), which belongs to the AP superfamily. It is one of the most promiscuous hydrolases known, capable of efficiently catalyzing the hydrolysis of phosphonate, phosphate, sulfate, and sulfonate esters within the same active site. nih.govpnas.org

| Enzyme | Substrate | kcat/KM (M-1s-1) | Activity Type |

|---|---|---|---|

| Alkaline Phosphatase (R166S AP) | Phosphate Monoester | 9.1 x 104 | Native |

| Alkaline Phosphatase (R166S AP) | Sulfate Monoester | ~10-2 | Promiscuous |

| BcPMH | Phosphonate Monoester | 1.1 x 104 | Native |

| BcPMH | Phosphate Monoester | 1.5 x 103 | Promiscuous |

| BcPMH | Sulfate Monoester | 1.1 x 104 | Promiscuous |

| BcPMH | Sulfonate Monoester | 2.1 x 104 | Promiscuous |

Mechanistic Divergence and Transition State: Despite the superficial similarity between phosphate and sulfate/sulfonate esters, their hydrolysis reactions proceed through fundamentally different transition states (TS). acs.orgdiva-portal.org Theoretical studies comparing the hydrolysis of pNPP and pNPS in solution show that while both involve loose, dissociative-like transition states, the hydrolysis of the sulfate ester proceeds through a more expansive pathway. acs.orgacs.org This implies that the electrostatic preorganization required in an enzyme's active site to stabilize the transition state for each reaction is quite different. acs.orglu.se

Applications in Complex Organic Synthesis and Chemical Research

Strategic Utility as a Synthetic Intermediate

The 2-nitrophenylsulfonyl moiety, readily introduced via its chloride derivative, is a versatile tool for organic chemists. Its sodium salt, Sodium (2-nitrophenyl)methanesulfonate, offers a water-soluble alternative for specific synthetic applications.

The 2-nitrobenzenesulfonyl group plays a crucial role as a protecting group for amines in multi-step organic synthesis. organic-chemistry.orgnih.govyoutube.com Its electron-withdrawing nature decreases the nucleophilicity of the amine, allowing for selective reactions at other sites of a complex molecule. organic-chemistry.org This protective function is instrumental in the synthesis of complex natural products and pharmaceutical agents.

A notable application is in facilitating the Truce-Smiles rearrangement, a powerful carbon-carbon bond-forming reaction. This rearrangement has been employed in the synthesis of 2,3-disubstituted quinoline-4-carbonitriles and 2-aminoindole derivatives, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.net The reaction of 2-aminobenzyl cyanide with a nitrobenzenesulfonyl chloride, followed by alkylation and base-induced rearrangement, leads to the formation of these complex heterocyclic systems. researchgate.net

Furthermore, the related N,N-dichloro-2-nitrobenzenesulfonamide has been utilized as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without the need for metal catalysts. acs.org This highlights the utility of the 2-nitrophenylsulfonyl framework in developing novel synthetic methodologies.

This compound and its corresponding acid chloride are valuable precursors for the synthesis of sulfonamides. researchgate.netnih.gov Sulfonamides are a critical class of compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties. The synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov

Research has demonstrated the synthesis of novel sulfonamide hybrids, such as benzhydrylpiperazine-coupled nitrobenzenesulfonamides, which have been evaluated for their biological activities. acs.org Additionally, the synthesis of {(4-nitrophenyl)sulfonyl}tryptophan from 4-nitrobenzenesulfonyl chloride and L-tryptophan showcases the straightforward preparation of complex sulfonamide derivatives. rsc.org The use of sodium sulfinates, which can be derived from the corresponding sulfonic acids, in iodine-mediated reactions with amines also provides an environmentally friendly route to sulfonamides. sigmaaldrich.comresearchgate.netgoogle.com

| Precursor | Reagent | Product Class | Reference |

| 2-Nitrobenzenesulfonyl chloride | Primary/Secondary Amines | Sulfonamides | researchgate.netnih.gov |

| 2-Nitrobenzenesulfonyl chloride | 2-Aminobenzyl cyanide | Quinolines, Indoles | researchgate.net |

| N,N-Dichloro-2-nitrobenzenesulfonamide | α,β-Unsaturated ketones | Diaminated products | acs.org |

| Sodium sulfinates | Amines (I2-mediated) | Sulfonamides | sigmaaldrich.comresearchgate.netgoogle.com |

Beyond its role in sulfonamide synthesis, the 2-nitrophenylsulfonyl group serves as a precursor for a variety of advanced functionalized compounds. For instance, o-nitrobenzenesulfonamides have been utilized in the efficient 5'-aziridination of adenosine, demonstrating their utility in nucleoside chemistry. nih.gov

The related sodium meta-nitrobenzenesulfonate is used as a dye inhibitor for vat and sulfur dyes, a color-forming protective agent, a rust remover for ships, and an electroplating nickel stripper. It also serves as an intermediate for dyes and vanillin. These applications underscore the industrial relevance of nitro-substituted benzenesulfonates.

Innovative Applications in Material and Catalytic Science

The unique electronic and structural features of this compound and its derivatives lend themselves to applications beyond traditional organic synthesis, extending into the realms of materials and catalysis.

Design and Application in Ion-Selective Electrode Technology

While direct application of this compound in ion-selective electrodes (ISEs) is not extensively documented, related nitro-aromatic compounds are utilized in their construction. For instance, 2-nitrophenyl octyl ether is a common plasticizer in the PVC membranes of ISEs, including those designed for histamine (B1213489) and hydrogen sulfite (B76179) detection. nih.govnih.gov The plasticizer plays a crucial role in maintaining the membrane's permselectivity and ensuring the mobility of the ionophore and analyte within the membrane phase. The determination of sodium ions in various samples, including biological fluids and processed foods, is a significant application of ISEs. researchgate.netescholarship.org

The development of anion-selective electrodes often involves the use of specific ionophores within a plasticized membrane to achieve selectivity for target anions. nih.govmdpi.com While not the ionophore itself, the presence of nitro-aromatic plasticizers is a key component in the functionality of these sensors.

Immobilization of Cationic Metal-Transition Complexes

The sulfonate group is a known ligand that can coordinate with metal ions. rsc.orgresearchgate.net This property can be harnessed to immobilize cationic metal-transition complexes onto solid supports. While specific examples utilizing this compound for this purpose are not prevalent in the literature, the principle is well-established with other sulfonated ligands. For example, sulfonate-containing ligands have been used to synthesize uranyl ion complexes, where the sulfonate group can participate in coordination or hydrogen bonding. rsc.org

The immobilization of molecular catalysts, such as transition metal complexes, onto electrode surfaces or other solid supports is a key strategy in catalysis. escholarship.org This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The use of ligands with functional groups capable of binding to a surface, such as sulfonates, is a viable strategy for achieving this immobilization. escholarship.orgdigitellinc.comnih.gov

Lack of Publicly Available Research on the Catalytic Applications of this compound in Esterification and Alkylation

Extensive searches for scientific literature detailing the catalytic roles of this compound in esterification and alkylation processes have yielded no specific research findings or data. The available information primarily focuses on the isomeric compound, Sodium (4-nitrophenyl)methanesulfonate, or discusses the general catalytic properties of organic sulfonic acids and other sodium salts in various reactions without specific mention of the 2-nitro isomer.

Consequently, it is not possible to provide a detailed, evidence-based article on the catalytic applications of this compound in these specific organic transformations as per the requested outline. The scientific community has not published research that would allow for a thorough discussion of its efficacy, reaction mechanisms, or comparative performance in esterification and alkylation.

General information on related compounds suggests that organic molecules containing sulfonic acid groups can act as catalysts in a range of organic reactions. beilstein-journals.org For instance, various sodium salts have been investigated for their catalytic action in the direct esterification of tetracarboxylic acids with cellulose. researchgate.net However, this research does not extend to this compound.

Further research would be required to elucidate any potential catalytic activity of this compound in esterification and alkylation processes. Until such studies are conducted and published, a scientifically accurate and detailed account as requested cannot be compiled.

Computational Chemistry and Advanced Spectroscopic Methodologies

Theoretical Modeling of Electronic Structure and Reactivity

Theoretical models offer profound insights into the stability and reactive nature of molecules. By simulating molecular behavior, researchers can predict properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules related to Sodium (2-nitrophenyl)methanesulfonate, DFT calculations are crucial for understanding stability and predicting reaction outcomes.

While specific DFT studies on this compound are not available, research on analogous compounds like 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) provides a framework for how such an analysis would be conducted. esisresearch.org In such studies, the molecular structure is first optimized to find the lowest energy geometry. This optimized structure is then used for further calculations. esisresearch.org

Key analyses performed using DFT include:

Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge delocalization and hyperconjugative interactions, which are critical for molecular stability. esisresearch.org

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand charge transfer within the molecule. The energy gap between HOMO and LUMO is a significant parameter in determining molecular reactivity. esisresearch.org

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. esisresearch.org

For the related compound N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitro group was found to be slightly twisted relative to the benzene (B151609) ring, with a dihedral angle of 14.69 (10)°. nih.gov This type of structural detail, determined through methods like X-ray crystallography, provides essential input for and validation of DFT calculations. nih.gov

Given that the subject compound is a sodium salt, it is highly relevant to consider its behavior in aqueous solutions. Calculating the solvation free energy (ΔGsolv) is essential for understanding the compound's solubility and thermodynamic stability in water.

Continuum solvation models are a common approach for these calculations. Models like Solvation Model 6 (SM6) and ESE-PM7 have been developed to provide accurate estimations of aqueous solvation free energies. nih.govnih.gov The SM6 model partitions the solvation free energy into two components: long-range bulk electrostatic effects and short-range interactions within the first solvation shell. nih.gov This approach is effective for a wide range of solutes, including ions. For ionic species, which have concentrated regions of charge, including an explicit water molecule in the calculation can significantly improve the accuracy of the predicted solvation free energy. nih.gov The ESE-PM7 method, which uses geometries and atomic charges from semiempirical PM7 calculations, provides a rapid and accurate means of estimating ΔGsolv for numerous solutes in various solvents. nih.gov For neutral solutes in aqueous solutions, the mean absolute error can be as low as 1.62 kcal/mol, and for ions, it is around 3.06 kcal/mol. nih.gov

Understanding the chemical reactivity of this compound involves mapping its potential reaction pathways. Computational methods are used to identify the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

DFT calculations are employed to locate transition state structures and calculate their energies. This information allows for the determination of the activation energy barrier, which governs the rate of a chemical reaction. By mapping the potential energy surface, researchers can elucidate the step-by-step mechanism of a reaction. For instance, in studies of related nitroaromatic compounds, computational analysis helps to understand decomposition pathways or the mechanisms of nucleophilic aromatic substitution. The vibrational frequencies are calculated to confirm that the reactant and product are at energy minima (having all real frequencies) and that the transition state is a first-order saddle point (having exactly one imaginary frequency). esisresearch.org

Sophisticated Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic techniques provide direct experimental evidence of a molecule's structure and conformation. Advanced methods offer unparalleled detail regarding atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For a substituted aromatic compound like this compound, the ¹H NMR spectrum can be complex due to signal overlap and scalar (J) couplings between protons. nih.govmdpi.com

To overcome these challenges, advanced NMR techniques are employed:

Pure Shift NMR : Methods like PSYCHE (Pure Shift Yielded by Chirp Excitation) are used to generate broadband homonuclear decoupled spectra. rsc.orgd-nb.info This collapses complex multiplets into single peaks, dramatically increasing spectral resolution and simplifying analysis, which is particularly useful when signals are crowded together. rsc.orgd-nb.infonih.gov

2D J-Resolved Spectroscopy : The classic 2D J-resolved experiment separates chemical shifts and coupling constants onto two different frequency axes. nih.gov A more advanced variant, PSYCHEDELIC (Pure Shift Yielded by Chirp Excitation for Disentangling Entangled Couplings), suppresses all homonuclear couplings in the direct dimension (F2) while displaying the couplings to a selected proton as simple doublets in the indirect dimension (F1). nih.gov This allows for the precise measurement of individual ¹H-¹H coupling constants even in highly congested spectra. nih.gov

These advanced methods are critical for unambiguous assignment of proton signals and for detailed conformational analysis, which relies on the precise values of coupling constants. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. rsc.orgmsu.edu It is an effective tool for identifying the functional groups present in a molecule. rsc.org For this compound, key functional groups include the nitro group (NO₂), the sulfonate group (SO₃⁻), the methylene (B1212753) bridge (CH₂), and the substituted benzene ring.

The assignment of specific absorption bands to particular vibrational modes is often supported by computational calculations, such as DFT. esisresearch.org Theoretical calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental spectrum. esisresearch.org The potential energy distribution (PED) analysis is used to provide a quantitative assignment of vibrational modes. researchgate.net

The table below presents typical vibrational assignments for a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, based on experimental and theoretical (DFT with SDD basis set) data. esisresearch.org This serves as an illustrative example of the type of analysis performed.

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) esisresearch.org | Experimental IR Wavenumber (cm⁻¹) esisresearch.org | Experimental Raman Wavenumber (cm⁻¹) esisresearch.org |

| CH₂ Symmetric Stretch | 2966 | 2949 | 2973 |

| CH₂ Asymmetric Stretch | 3022 | - | - |

| CH₂ Scissoring | 1438 | 1428 | 1433 |

| CH₂ Wagging | 1288 | 1282 | - |

| CH₂ Twisting | 1239 | 1233 | 1237 |

| CH₂ Rocking | 947 | 951 | 960 |

| NO₂ Asymmetric Stretch | - | 1520 | 1520 |

| C-N Stretch | 1536 | 1520 | 1520 |

| NO₂ Deformation | 522, 441 | 524, 458 | - |

Absence of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific databases and literature, no publicly available single-crystal X-ray diffraction or Hirshfeld surface analysis studies for the chemical compound this compound were identified. Consequently, the detailed crystallographic data and in-depth analysis of intermolecular interactions requested for this specific compound cannot be provided.

Hirshfeld surface analysis is a computational method that complements X-ray diffraction data by providing a visual and quantitative description of intermolecular interactions. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, researchers can identify and analyze various types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

While the search results provided examples of these analyses for other organic compounds, including some nitrophenyl derivatives, no such studies have been published for this compound itself. The generation of detailed research findings, crystallographic data tables, and an analysis of intermolecular interaction mapping is wholly dependent on the availability of experimental data from these specialized techniques. Without such primary research, a scientifically accurate and informative article section on this specific topic cannot be constructed.

Further research, including the synthesis of suitable single crystals of this compound and subsequent analysis by X-ray diffraction, would be required to generate the data necessary to fulfill the requested article outline.

Comparative Analysis and Derivatives of 2 Nitrophenyl Methanesulfonate

Comparative Studies with Related Organosulfonate Analogs

Organosulfonates are a significant class of organic compounds, and their reactivity is heavily influenced by their molecular structure. The properties of (2-nitrophenyl)methanesulfonate can be better understood through comparison with its isomers and simpler aliphatic counterparts.

The reactivity of nitrophenyl methanesulfonates is profoundly influenced by the electronic effects exerted by the nitro group (-NO2), a potent electron-withdrawing group (EWG). wikipedia.org These effects, primarily the inductive and resonance effects, change based on the position of the nitro group on the benzene (B151609) ring, leading to significant differences in reactivity between isomers such as (2-nitrophenyl)methanesulfonate and (4-nitrophenyl)methanesulfonate. numberanalytics.comnumberanalytics.com

The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. quora.com Conversely, it increases the reactivity of haloarenes and other derivatives towards nucleophilic aromatic substitution. doubtnut.com This is because the EWG draws electron density from the ring, making it more susceptible to attack by a nucleophile. quora.com The stabilizing effect on the reaction intermediate is most pronounced when the nitro group is in the ortho or para position relative to the leaving group, as the negative charge of the intermediate can be delocalized onto the nitro group through resonance. quora.comquora.com

In the context of (nitrophenyl)methanesulfonates, the sulfonate group is the leaving group. The electron-withdrawing nature of the nitro group enhances the leaving group's ability by stabilizing the resulting sulfonate anion. The position of the nitro group dictates the magnitude of this electronic influence.

Table 1: Comparative Electronic Effects and Reactivity of Nitrophenyl Methanesulfonate (B1217627) Isomers

| Feature | (2-nitrophenyl)methanesulfonate (Ortho) | (3-nitrophenyl)methanesulfonate (Meta) | (4-nitrophenyl)methanesulfonate (Para) |

| Inductive Effect (-I) | Strong, due to proximity to the sulfonate group. | Moderate, distance-dependent effect. | Weaker than ortho, but still significant. |

| Resonance Effect (-R) | Strong; effectively delocalizes negative charge in nucleophilic substitution intermediates. quora.com | Negligible; no direct resonance stabilization for a nucleophilic attack intermediate. quora.com | Strong; effectively delocalizes negative charge in nucleophilic substitution intermediates. doubtnut.comquora.com |

| Leaving Group Ability | Enhanced by strong -I and -R effects. | Moderately enhanced, primarily by the -I effect. | Enhanced by strong -I and -R effects. |

| Reactivity in SNAr | High; the ring is activated for nucleophilic attack. quora.com | Low; the ring is significantly less activated compared to ortho/para isomers. | High; the ring is activated for nucleophilic attack. doubtnut.com |

Aromatic and aliphatic sulfonates exhibit distinct chemical behaviors due to fundamental structural differences. thepharmajournal.com Aliphatic hydrocarbons consist of carbon atom chains, which can be straight, branched, or cyclic, while aromatic hydrocarbons are characterized by a stable ring structure with delocalized pi electrons, such as a benzene ring. libretexts.orgyoutube.com Methanesulfonate, often called mesylate, is a simple aliphatic sulfonate derived from methanesulfonic acid (MSA). nih.gov

The key distinctions between (2-nitrophenyl)methanesulfonate and a simple aliphatic methanesulfonate like methyl methanesulfonate arise from:

Electronic Nature of the Substituent: The (2-nitrophenyl) group is strongly electron-withdrawing due to the aromatic ring and the nitro substituent. In contrast, the methyl group (CH₃) in an aliphatic methanesulfonate is considered electron-donating through a positive inductive effect. j-kirr.or.kr

Acidity of Parent Acid: The presence of an electron-donating group on methanesulfonic acid makes it a weaker acid compared to sulfuric acid. j-kirr.or.kr Conversely, the strong electron-withdrawing nitrophenyl group would increase the acidity of the corresponding sulfonic acid relative to MSA.

Stability of the Anion: The nitrophenylmethanesulfonate anion is stabilized by the resonance delocalization over the aromatic ring and the nitro group. The methanesulfonate anion's stability comes from delocalization across the sulfonyl group's oxygen atoms. j-kirr.or.kr

Reactivity Profile: (2-nitrophenyl)methanesulfonate can participate in reactions involving the aromatic ring, such as nucleophilic aromatic substitution. Aliphatic methanesulfonates primarily act as leaving groups in nucleophilic substitution and elimination reactions on the alkyl chain. acs.org

Table 2: Differentiation of Aromatic vs. Aliphatic Methanesulfonates

| Property | Sodium (2-nitrophenyl)methanesulfonate | Sodium Methanesulfonate (Mesylate) |

| Classification | Aromatic Sulfonate thepharmajournal.com | Aliphatic Sulfonate libretexts.orgnih.gov |

| Key Structural Feature | 2-nitrophenyl group attached to the sulfonate. | Methyl group attached to the sulfonate. |

| Electronic Effect of Substituent | Strongly electron-withdrawing (-I, -R effects). quora.com | Weakly electron-donating (+I effect). j-kirr.or.kr |

| Typical Reactions | Nucleophilic aromatic substitution, reactions as a leaving group. | Acts as a leaving group (mesylate) in SN2 reactions. |

| Parent Acid | (2-nitrophenyl)methanesulfonic acid | Methanesulfonic Acid (MSA) rsc.org |

Synthesis and Research on Functionalized Derivatives

The (2-nitrophenyl)methanesulfonate scaffold can be modified to create a variety of functionalized derivatives for applications in synthesis and materials science.

Research into substituted nitroaromatic compounds is extensive, driven by their utility as synthetic intermediates and their interesting chemical properties. nih.gov The synthesis of these derivatives often involves introducing additional functional groups onto the nitroaromatic ring either before or after the sulfonate or sulfonamide group is installed.

For instance, a method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org This provides a direct route to 4-halo-2-nitroaniline, a key intermediate for building heterocyclic structures. rsc.org Similarly, the synthesis of N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide has been reported, starting from 4-methoxy-2-nitroaniline (B140478) and methanesulfonyl chloride. nih.gov The presence of multiple electron-withdrawing sulfonyl groups and a nitro group significantly influences the molecule's electronic structure and reactivity.

Other research has focused on synthesizing nitro-substituted cage compounds, such as nitromethyl-1,3-bishomocubane, for applications as energetic materials. nih.gov While structurally different, this highlights the broad interest in combining nitro functionalities with other chemical moieties to achieve specific properties.

Table 3: Examples of Synthesized Substituted Nitroaromatic Sulfonyl Compounds

| Compound Name | Starting Materials | Key Transformation | Reference |

| N-(4-halo-2-nitrophenyl)benzenesulfonamide | N-phenylbenzenesulfonamide, Cu(NO₃)₂, Halogen source | Metal-promoted tandem nitration and halogenation | rsc.org |

| N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | 4-methoxy-2-nitroaniline, Methanesulfonyl chloride | Reaction with sulfonyl chloride in the presence of a base | nih.gov |

| 3-Heterylamino-substituted 9-nitrobenzanthrone | 3-bromo-9-nitrobenzanthrone, Secondary cyclic amines | Nucleophilic aromatic substitution of bromide | mdpi.com |

| 8-nitro-substituted 1,3-benzothiazin-4-ones | 2,6-difluorobenzoic acid | Multi-step synthesis involving nitration and cyclization | researchgate.net |

Functionalized nitroaromatic sulfonates and their amide analogs (sulfonamides) are valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds. beilstein-journals.org Heterocyclic structures are core components of many pharmaceuticals, natural products, and functional materials. researchgate.net

The derivatives of 4-halo-2-nitroaniline, which can be prepared from related sulfonamide precursors, are crucial intermediates for synthesizing benzimidazoles and quinoxaline (B1680401) derivatives. rsc.org Furthermore, N-sulfonyl amidines, which can be prepared from thioamides and sulfonyl azides, are recognized as versatile building blocks in organic synthesis and are known to possess a range of biological activities. beilstein-journals.org Research has demonstrated the synthesis of N-sulfonyl amidines bearing various heterocyclic substituents, including 1,2,3-triazole, isoxazole, and thiazole. beilstein-journals.org

The combination of a sulfonamide or sulfonate group with a nitroaromatic ring creates a molecule with a specific electronic profile and reactivity pattern that can be exploited in multi-step syntheses to construct elaborate molecular architectures.

Environmental Aspects of Organosulfonate Synthesis and Chemistry

Environmental Footprint of Production Processes

The environmental impact of producing Sodium (2-nitrophenyl)methanesulfonate is largely defined by the resources consumed, the waste generated, and the nature of the chemical transformations involved. The synthesis of such dye intermediates typically involves multi-step chemical reactions, including nitration and sulfonation, each with its own environmental profile.

The synthesis of aromatic sulfonates is not perfectly efficient and invariably leads to the formation of byproducts. In the context of producing this compound, byproducts can arise from the primary sulfonation reaction, incomplete reactions, or side reactions.

Byproduct Generation: Traditional sulfonation methods for aromatic compounds often employ strong acids like concentrated sulfuric acid or fuming sulfuric acid (oleum). khanacademy.orgnumberanalytics.comquora.com The synthesis pathway for this compound likely involves the sulfonation of a nitrated aromatic precursor. During this process, several types of byproducts can be generated. Water is a common byproduct of sulfonation reactions. youtube.com The reaction may also be reversible, leading to an equilibrium mixture of reactants and products, which can complicate purification and contribute to waste streams. youtube.comlibretexts.org Furthermore, the substitution pattern on the aromatic ring can lead to the formation of undesired isomers as byproducts. For instance, the sulfonation process might yield a mixture of different positional isomers if the directing effects of the substituents are not perfectly controlled. In some sulfation processes, which are related to sulfonation, byproducts like 1,4-dioxane (B91453) can be formed, although this is more typical for ethoxylated alcohols. chemithon.com

A table of potential byproducts from the synthesis of this compound is provided below.

| Potential Byproduct | Source of Generation | Environmental Significance |

| Water | Direct result of the sulfonation condensation reaction. youtube.com | Generally benign, but can dilute acid streams, affecting their reusability and requiring concentration steps. |

| Isomeric (nitrophenyl)methanesulfonates | Non-specific substitution on the aromatic ring during sulfonation. | Can be difficult to separate, leading to product impurities and waste. Their environmental fate would be similar to the target compound. |

| Unreacted Starting Materials | Incomplete reaction conversion. | Represents process inefficiency and contributes to the organic load in waste streams, requiring treatment. |

| Sulfuric Acid (diluted) | Use of excess sulfonating agent; dilution by byproduct water. chemithon.com | Highly corrosive and acidic; requires neutralization before disposal, generating large quantities of inorganic salts (e.g., sodium sulfate). |

| Disulfonated Products | Over-reaction or harsh reaction conditions. | Increases raw material consumption and results in byproducts with different properties and potentially lower biodegradability. cleaninginstitute.org |

Byproduct Treatment: The treatment of waste streams from sulfonate synthesis is crucial to mitigate environmental impact. Acidic waste streams containing residual sulfuric acid must be neutralized, typically with a base like sodium hydroxide (B78521). This process, however, generates significant quantities of inorganic salts. Organic byproducts and unreacted materials in aqueous effluents contribute to the Chemical Oxygen Demand (COD) and may require advanced wastewater treatment processes. The biodegradability of these byproducts is a key concern; the presence of a nitro group, as in nitrophenols, can make compounds recalcitrant and resistant to microbial degradation. jebas.org

The environmental relevance of organosulfonates extends beyond the manufacturing plant. Their physical and chemical properties dictate their fate, transport, and impact in various environmental compartments.

Mobility in Soil and Water: Organosulfonates, including aromatic sulfonates, are generally water-soluble compounds. riwa-rijn.org This high solubility, coupled with the negative charge of the sulfonate group, results in low affinity for soil and aquifer solids. nih.gov Consequently, they are more mobile in groundwater compared to their neutral, non-sulfonated parent compounds. nih.gov This increased mobility enhances their potential to contaminate water resources.

Persistence and Biodegradation: Many synthetic sulfonated aromatic compounds are known to be poorly biodegradable. nih.gov The nitroaromatic structure, in particular, is often associated with persistence in the environment. jebas.org While some microorganisms have been shown to degrade nitrophenols, this often requires specific metabolic pathways or pre-acclimated microbial populations. nih.goviwaponline.comoup.comnih.gov The degradation of the broader class of linear alkylbenzene sulfonates (LAS), a major type of anionic surfactant, has been studied extensively, but their degraded products can still pose environmental risks. nih.govacs.org

Atmospheric Presence: Organosulfates are recognized as ubiquitous components of atmospheric aerosol particles. acs.orgacs.org They can form from the atmospheric reactions of both biogenic and anthropogenic precursors with sulfate (B86663) particles. acs.org While the specific contribution of industrial compounds like this compound to atmospheric organosulfates is not well-defined, their formation highlights a potential environmental pathway for this class of chemicals. copernicus.org The atmospheric fate of organosulfates can involve reactions with hydroxyl radicals, leading to the formation of inorganic sulfate and other products. copernicus.org

Toxicity: The toxicity of organosulfonates is a significant concern. Some aromatic organosulfates have been identified as harmful uremic toxins. nih.gov Anionic surfactants, a class that includes many organosulfonates, can have adverse physiological and biochemical effects on aquatic life. nih.gov Reactive dyes and their intermediates, which include sulfonated compounds, can also exhibit toxicity and carcinogenic potential. aidic.it

Sustainable Design in Organosulfonate Synthesis

In response to the environmental challenges posed by traditional chemical synthesis, the principles of green chemistry are being applied to design more sustainable manufacturing processes for organosulfonates. This involves a focus on alternative solvents, advanced catalytic systems, and a holistic view of the product life cycle.

The development of environmentally benign solvents and highly efficient, reusable catalysts is a cornerstone of sustainable chemical production.

Green Solvents: Conventional sulfonation often uses a large excess of concentrated sulfuric acid, which acts as both a reactant and the solvent. quora.com This practice generates large volumes of acidic waste. Green chemistry seeks to minimize or replace such hazardous solvents. acs.org Research into greener alternatives has explored various options, including:

Solvent-Free Conditions: Conducting reactions without a solvent medium can dramatically reduce waste. Microwave-assisted synthesis under solvent-free conditions has been shown to significantly accelerate sulfonation reactions, reducing reaction times from hours to minutes and improving yields. ajgreenchem.com

Alternative Green Solvents: For reactions where a solvent is necessary, a range of more environmentally friendly options are being investigated. These include water, supercritical fluids, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) and ethylene (B1197577) glycol. researchgate.net The use of ethylene glycol has been reported for visible-light-promoted sulfonation/cyclization reactions. researchgate.net

Catalytic Systems: The transition from corrosive, single-use liquid acid catalysts to solid, reusable catalysts represents a major advance in sustainable sulfonation chemistry. nih.gov

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, reduced corrosion of equipment, and often higher selectivity. ajgreenchem.comnih.gov

Examples of Green Catalysts: Various materials have been developed as solid acid catalysts for sulfonation. These include silica-supported acids like SiO2/HClO4 and SiO2/KHSO4, which have proven effective for the sulfonation of aromatic compounds. ajgreenchem.com Sulfonated carbon materials, derived from biomass or polycyclic aromatic hydrocarbons, are another class of highly stable solid acid catalysts. google.com

A comparison of traditional and green catalytic systems is presented in the table below.

| Feature | Traditional System (e.g., H₂SO₄, Oleum) | Green Catalytic System (e.g., Silica-Supported Acids) |

| Catalyst Type | Homogeneous liquid acid. ajgreenchem.com | Heterogeneous solid acid. ajgreenchem.com |

| Role | Acts as both catalyst and solvent. quora.com | Primarily acts as a catalyst. |

| Separation | Difficult; requires neutralization of the entire reaction mass. nih.gov | Simple filtration. ajgreenchem.com |

| Reusability | Not reusable; consumed/neutralized in the process. nih.gov | Can be recycled and reused for multiple cycles. ajgreenchem.com |

| Corrosivity | Highly corrosive to standard equipment. nih.gov | Generally less corrosive. |

| Waste Generation | High volume of acidic wastewater and inorganic salts after neutralization. nih.gov | Significantly reduced waste volume. |

| Environmental Impact | High; significant contribution to water pollution and waste. | Low; aligns with green chemistry principles of waste prevention and catalysis. |

A comprehensive evaluation of the environmental impact of a chemical like this compound requires a Life Cycle Assessment (LCA). An LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of a product, quantifying resource consumption and environmental emissions at every stage of its existence. earthshiftglobal.comsemanticscholar.org

Key Stages of an LCA: An LCA for a chemical product involves several key phases:

Goal and Scope Definition: Defining the purpose of the study and the system boundaries (e.g., from raw material extraction to the factory gate). semanticscholar.org

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy) and outputs (products, byproducts, emissions, waste) for each process step. semanticscholar.orgisc3.org This includes the upstream production of precursors like nitro-aromatics.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs, such as global warming potential, ecotoxicity, and human health effects. acs.orgcetjournal.it

Interpretation: Analyzing the results to identify environmental "hot spots" in the production chain and opportunities for improvement. isc3.org

A table outlining the key stages in a hypothetical LCA for this compound production is provided below.

| LCA Stage | Focus Area for this compound Production | Key Data Inputs |

| Raw Material Acquisition | Extraction and production of precursors (e.g., toluene (B28343), nitric acid, sulfuric acid). | Energy consumption, emissions from crude oil refining and chemical synthesis of precursors. |

| Chemical Manufacturing | The synthesis process itself: nitration, sulfonation, neutralization, and purification. | Energy for heating/cooling, solvent use, catalyst consumption, process water. |

| Waste Generation & Emissions | Byproducts, spent acids, wastewater, and air emissions from the plant. | Quantities and composition of solid waste, liquid effluents (COD, salts), and volatile organic compounds (VOCs). |

| Product Distribution | Transportation of the final product to customers. | Fuel consumption and emissions associated with transport logistics. |

| End-of-Life | The ultimate environmental fate of the compound after its use (e.g., in dye manufacturing). | Biodegradation rates, potential for bioaccumulation, impact on wastewater treatment plants. |

Q & A

Q. What methodologies enable the detection and quantification of trace degradation products of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.